

Application Note: ^1H NMR Characterization of Cbz-N-methyl-L-phenylalanine

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Compound of Interest

Compound Name: Cbz-N-methyl-L-phenylalanine

Cat. No.: B1582585

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Abstract

This guide provides a detailed protocol and in-depth analysis for the structural characterization of N-benzyloxycarbonyl-N-methyl-L-phenylalanine (**Cbz-N-methyl-L-phenylalanine**) using high-resolution proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy. We delve into the theoretical underpinnings of the ^1H NMR spectrum, explaining the influence of the Cbz protecting group, N-methylation, and the inherent chirality of the phenylalanine moiety on chemical shifts and signal multiplicities. This document serves as a comprehensive resource for researchers in synthetic chemistry, peptide science, and drug development, offering a robust methodology for sample preparation, data acquisition, and spectral interpretation to ensure accurate structural verification and purity assessment.

Theoretical Background & Key Structural Features

Cbz-N-methyl-L-phenylalanine is a valuable building block in peptide synthesis.^[1] Its unique structure presents several characteristic features in the ^1H NMR spectrum. Understanding these features is paramount for accurate interpretation.

- **The Phenylalanine Backbone:** The core L-phenylalanine structure consists of a chiral alpha-carbon ($\alpha\text{-CH}$), a methylene group ($\beta\text{-CH}_2$), and a phenyl ring. The protons on the β -carbon are diastereotopic due to the adjacent chiral center, meaning they are chemically non-equivalent and are expected to appear as a complex multiplet, often a doublet of doublets for each proton.

- The Cbz (Z) Protecting Group: The benzyloxycarbonyl (Cbz or Z) group is introduced to protect the amine during synthesis.[2] This group adds two distinct sets of proton signals: a singlet for the benzylic methylene protons (-O-CH₂-Ph) and a multiplet for the five aromatic protons of its own phenyl ring.
- N-Methylation and Rotational Isomers (Rotamers): The replacement of the amide proton with a methyl group (-N-CH₃) has a profound impact on the molecule's conformation and its resulting NMR spectrum.[3] The amide C-N bond possesses significant double-bond character, leading to hindered rotation.[4] This restricted rotation gives rise to two distinct, slowly interconverting rotational isomers (rotamers), typically referred to as cis and trans. Consequently, many of the proton signals in the spectrum may appear as doubled sets of peaks, with the ratio of their integrals reflecting the relative population of the two rotamers in the given solvent and temperature.[5] The N-methyl group itself will typically appear as two distinct singlets.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

} enddot Figure 1: Annotated structure of **Cbz-N-methyl-L-phenylalanine** with key proton groups.

Experimental Protocol

This section provides a self-validating protocol for preparing and analyzing **Cbz-N-methyl-L-phenylalanine**.

Materials and Reagents

- **Cbz-N-methyl-L-phenylalanine** (≥98% purity)
- Deuterated Chloroform (CDCl₃, 99.8% D) or Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.8% D)
- Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can lock onto solvent signals)[6]
- High-quality 5 mm NMR tubes[7]

- Pasteur pipettes and bulbs
- Glass wool or cotton for filtration
- Analytical balance

Sample Preparation

- Weighing: Accurately weigh 5-10 mg of **Cbz-N-methyl-L-phenylalanine** into a clean, dry vial. For ^{13}C NMR, a higher concentration of 20-50 mg is recommended.[8]
- Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl_3) to the vial.[9] The choice of solvent is critical; CDCl_3 is often suitable for protected amino acids, while DMSO-d_6 can be used for less soluble compounds.
- Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming can be applied, but ensure the sample is returned to room temperature before analysis.
- Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution.[7] Tightly pack a small plug of glass wool into a Pasteur pipette and transfer the sample solution through the filter directly into the NMR tube.[8] The final sample depth in the tube should be approximately 4-5 cm.[7][8]
- Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

NMR Instrument Parameters

- Spectrometer: 400 MHz or higher field strength NMR spectrometer.
- Temperature: 298 K (25 °C).
- Experiment: Standard ^1H NMR (Proton) experiment.
- Number of Scans: 16-64 scans, depending on sample concentration.
- Relaxation Delay (d1): 1-2 seconds.

- Acquisition Time: 3-4 seconds.
- Spectral Width: 0-12 ppm.
- Referencing: The residual solvent peak (CHCl_3 at δ 7.26 ppm or DMSO at δ 2.50 ppm) should be used for calibration.^[6]

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} enddot Figure 2: Experimental workflow from sample preparation to data analysis.

Data Analysis and Interpretation

Expected ^1H NMR Spectrum

The spectrum will exhibit signals in distinct regions corresponding to the different proton environments. The presence of rotamers will likely cause signal doubling for protons near the N-methyl amide bond, including the N- CH_3 , α -CH, β - CH_2 , and Cbz- CH_2 protons.^[5]

Peak Assignments and Rationale

The following table summarizes the expected chemical shifts for **Cbz-N-methyl-L-phenylalanine**. Ranges are provided to account for variations in solvent, concentration, and the presence of rotamers.

Proton Assignment	Label	Expected δ (ppm)	Multiplicity	Integration	Rationale
Phenylalanine Aromatic	Ar-H	7.15 - 7.35	Multiplet (m)	5H	Protons of the phenylalanine phenyl ring.
Cbz Aromatic	Ar-H	7.15 - 7.35	Multiplet (m)	5H	Protons of the Cbz group's phenyl ring. Often overlaps with Phe aromatic signals.
Cbz Benzylic	Cbz-CH ₂	5.00 - 5.20	Singlet (s) or AB quartet	2H	Deshielded by the adjacent oxygen and carbamate. May appear as two singlets or an AB quartet due to rotamers.
Alpha Proton	α -CH	4.70 - 5.00	Multiplet (m) or Doublet of Doublets (dd)	1H	Deshielded by the adjacent nitrogen and carbonyl group. Signal will be doubled and complex due to rotamers.

Beta Protons	β -CH ₂	3.00 - 3.40	Multiplet (m)	2H	Diastereotopic protons adjacent to the chiral center. Signal will be complex and likely doubled due to rotamers.
N-Methyl	N-CH ₃	2.70 - 2.90	Singlet (s)	3H	Appears as two distinct singlets due to the presence of cis and trans rotamers. The chemical shift difference is a hallmark of N-methylation. [5]
Carboxylic Acid	COOH	~10.0 - 12.0	Broad Singlet (br s)	1H	Highly deshielded and often broad due to hydrogen bonding and exchange. May not be observed in CDCl ₃ unless the sample is very concentrated;

more readily
observed in
DMSO-d₆.

Note: Chemical shift values are based on typical ranges for similar structures and may vary slightly based on experimental conditions.[\[5\]](#)[\[10\]](#)

Identifying Common Impurities

It is crucial to distinguish product signals from those of common laboratory contaminants.

- Water (H₂O): Appears as a broad singlet. Its chemical shift is highly variable depending on the solvent (e.g., ~1.56 ppm in CDCl₃, ~3.33 ppm in DMSO-d₆).[\[11\]](#)
- Residual Solvents: Ethyl acetate (EtOAc), Dichloromethane (DCM), or Hexanes are common impurities from synthesis or purification. Their characteristic peaks should be checked against reference tables.[\[12\]](#)[\[13\]](#) For example, DCM appears as a singlet around δ 5.32 ppm.[\[6\]](#)
- Starting Material: Incomplete reaction may leave traces of N-Cbz-L-phenylalanine. The key distinguishing feature would be the presence of an N-H proton signal (typically a doublet around 5-6 ppm) and the absence of the N-CH₃ signal.[\[14\]](#)[\[15\]](#)

Conclusion

¹H NMR spectroscopy is an indispensable tool for the structural verification of **Cbz-N-methyl-L-phenylalanine**. By carefully preparing the sample and understanding the key spectral features—particularly the diastereotopic β -protons and the signal doubling caused by N-methyl rotamers—researchers can confidently confirm the identity, purity, and conformational properties of their synthesized material. This application note provides the foundational protocol and interpretive logic to achieve reliable and accurate characterization.

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